5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide group at position 2. The 1-position is occupied by a carbamoylmethyl linker attached to a 2-methoxyphenyl group, while the N-substituent is a 2-methylphenyl moiety.
Properties
IUPAC Name |
5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-7-3-4-8-13(12)22-19(27)17-18(20)25(24-23-17)11-16(26)21-14-9-5-6-10-15(14)28-2/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPTJZQEPDJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic dissection of the target compound reveals three critical fragments:
- 5-Amino-1,2,3-triazole core : The central heterocycle necessitates regioselective introduction of substituents at positions 1, 4, and 5.
- Carbamoylmethyl group at position 1 : This moiety requires conjugation of a 2-methoxyphenyl carbamate to the triazole’s nitrogen.
- N-(2-methylphenyl)carboxamide at position 4 : Derived from a carboxylic acid precursor, this group demands selective amidation.
The synthesis can proceed via convergent or linear pathways, with the former offering modularity in fragment assembly.
Synthetic Routes
Cycloaddition Approaches
Huisgen Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a classical route to 1,2,3-triazoles. However, the target compound’s 1,4,5-substitution pattern necessitates regioselective control, typically achieved via copper-catalyzed (CuAAC) or ruthenium-catalyzed variants. For example, the synthesis of Rufinamide, a structurally related antiepileptic drug, employs a benzyl azide and methyl propiolate under basic conditions.
Adaptation for Target Compound :
- Synthesis of 2-methoxyphenylcarbamoylmethyl azide :
- Cycloaddition with propiolamide derivative :
- Use a Cu(I) catalyst to couple the azide with a propiolamide bearing the 2-methylphenyl group at the terminal position.
This method faces challenges in regioselectivity, as CuAAC typically yields 1,4-disubstituted triazoles, whereas the target requires 1-substitution. Alternative catalysts or strain-promoted reactions may improve outcomes.
Metal-Free Synthesis Using Carbodiimides and Diazo Compounds
A transition-metal-free approach, as demonstrated by Wang et al., enables the synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds.
Procedure :
- Formation of 5-amino-triazole core :
- Functionalization at position 1 :
- Alkylate the triazole nitrogen with 2-methoxyphenylcarbamoylmethyl bromide.
- Amidation at position 4 :
Advantages :
Stepwise Assembly via Intermediate Functionalization
Triazole Ring Construction via Hydrazone Cyclization
A method reviewed by PMC involves cyclization of α,α-dichlorotosyl hydrazones to form 1,2,3-triazoles.
Steps :
- Synthesis of hydrazone intermediate :
- Condense 2-methoxyphenylcarbamoylacetaldehyde with tosyl hydrazine.
- Cyclization :
- Treat with HCl to eliminate toluenesulfinate, forming the triazole core.
- Introduction of 5-amino group :
- Nitrosation followed by reduction (e.g., H₂/Pd-C) to install the amine.
- Carboxamide formation :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Challenges and Solutions
Regioselectivity in Triazole Formation
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or other functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
1-Position Variability: The target compound’s 1-position features a carbamoylmethyl group linked to 2-methoxyphenyl, distinguishing it from simpler aryl (e.g., benzyl ) or alkyl-substituted analogs. Compounds with halogenated substituents (e.g., chloro in ) or heterocyclic extensions (e.g., triazole in ) exhibit increased lipophilicity or steric bulk, which could influence membrane permeability or target binding.
N-Substituent Diversity :
- The target’s N-(2-methylphenyl) group balances hydrophobicity and moderate steric hindrance. In contrast, analogs with electron-withdrawing groups (e.g., 4-fluorophenyl in ) or polar moieties (e.g., 4-methoxyphenyl in ) may alter solubility or metabolic stability.
Biological Activity
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the triazole family. This compound exhibits a complex structure characterized by an amino group, methoxyphenyl group, and a carbamoylmethyl group. The unique combination of these functional groups contributes to its diverse biological activities and potential pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial resistance mechanisms by targeting the LexA protein involved in the SOS response in bacteria such as Escherichia coli and Pseudomonas aeruginosa. This inhibition can sensitize bacteria to conventional antibiotics, potentially overcoming resistance issues.
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. This interaction can lead to inhibition or modulation of their activity, contributing to its pharmacological effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its biological efficacy. The presence of specific functional groups influences its interaction with biological targets. For example:
| Functional Group | Effect on Activity |
|---|---|
| Amino Group | Enhances solubility and bioactivity |
| Methoxy Group | Potentially increases lipophilicity |
| Carbamoyl Group | May enhance binding affinity to targets |
Study on Antimicrobial Activity
A study conducted on various triazole derivatives, including this compound, demonstrated significant antibacterial activity against multidrug-resistant strains. The results indicated that the compound could serve as a lead for developing new antibiotics .
Anticancer Research
In another study focusing on triazole derivatives, compounds similar in structure to this compound were evaluated for their cytotoxicity against different cancer cell lines. Results showed promising anticancer activity with IC50 values in the low micromolar range .
Q & A
Q. What are the key challenges in synthesizing 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?
The synthesis of this triazole-carboxamide derivative involves multi-step reactions, including azide-alkyne cycloaddition (e.g., Huisgen reaction) and carboxamide coupling. Key challenges include:
- Low solubility : The compound’s poor aqueous solubility (common in triazole derivatives ) complicates purification. Use polar aprotic solvents (e.g., DMF) or sonication to enhance solubility during crystallization.
- Side reactions : Reactive intermediates like isocyanides may form undesired byproducts. Monitor reactions via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of azide to alkyne) .
- Characterization : Confirm regioselectivity of the triazole ring using -NMR (e.g., diagnostic peaks at δ 7.8–8.2 ppm for triazole protons) and HRMS for molecular ion validation .
Q. How can researchers validate the biological activity of this compound against cancer cell lines, and what controls are essential?
- In vitro assays : Use MTT or SRB assays to measure cytotoxicity. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle).
- Selectivity : Compare IC values between cancer (e.g., HeLa, MCF-7) and non-cancerous cell lines (e.g., HEK-293) to assess specificity .
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) to confirm mode of action .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : - and -NMR to confirm substituent positions (e.g., methoxyphenyl carbamoyl methyl groups) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) .
- FT-IR : Validate amide bonds (C=O stretch at ~1650 cm) and triazole ring (C-N stretches at ~1450 cm) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or GPCRs?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets of kinases (e.g., EGFR) or GPCRs (e.g., serotonin receptors). Validate with MD simulations for stability .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with methoxyphenyl groups, hydrophobic contacts with methylphenyl substituents) .
- ADMET predictions : Employ SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 inhibition risks .
Q. What strategies resolve contradictions in activity data across different studies (e.g., varying IC50_{50}50 values in cancer assays)?
- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl substitutions) to identify SAR trends .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and derive consensus IC ranges .
Q. How can the compound’s metabolic stability be improved for in vivo applications?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism .
- Microsomal assays : Test stability in rat liver microsomes (RLM) with NADPH cofactors. Use LC-MS/MS to quantify metabolites .
- Co-crystallization : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
